molecular formula C19H12N2O3 B7711079 (Z)-4-((2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one

(Z)-4-((2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No. B7711079
M. Wt: 316.3 g/mol
InChI Key: JCZKHOCJQBRAAW-WJDWOHSUSA-N
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Description

The compound is a derivative of hydroxyquinoline, which is a heterocyclic compound with a structure similar to quinoline . It’s likely that this compound has similar properties to other hydroxyquinoline derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectral techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve reacting the ligand and metal chloride of Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), in ethanol to get a series of mononuclear complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .

Scientific Research Applications

Antimicrobial Activity

(Z)-L1: and its metal complexes have been investigated for their antimicrobial properties. These complexes, including Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), were synthesized and characterized using various spectral techniques . The ligand itself shows low activity, but the metal complexes exhibit moderate to good antimicrobial effects. Researchers have explored their potential as novel antimicrobial agents.

Coordination Chemistry and Metal Complexes

The synthesis and characterization of metal complexes involving (Z)-L1 have attracted attention. These complexes, formed by reacting the ligand with metal chlorides, exhibit octahedral geometry. Spectroscopic techniques such as IR, NMR, ESR, UV-Vis, and X-ray powder diffraction have been employed to study these complexes . Understanding their coordination behavior and structural features is crucial for applications in catalysis, materials science, and bioinorganic chemistry.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications, such as its antimicrobial activities .

properties

IUPAC Name

(4Z)-4-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c22-17-14(10-13-8-4-5-9-15(13)20-17)11-16-19(23)24-18(21-16)12-6-2-1-3-7-12/h1-11H,(H,20,22)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZKHOCJQBRAAW-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4NC3=O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4NC3=O)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5516046

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